Cas no 1404-15-5 (Nogalamycin)

Nogalamycin structure
Nogalamycin structure
商品名:Nogalamycin
CAS番号:1404-15-5
MF:C39H49NO16
メガワット:787.8035
CID:141820
PubChem ID:5289019

Nogalamycin 化学的及び物理的性質

名前と識別子

    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-,methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4
    • NOGALAMYCIN
    • antibiotic205t3
    • NOGALAMYCIN,STREPTOMYCES NOGALATER
    • nogalomycin
    • nsc-70845
    • AIDS031122
    • antibioticnsc70845
    • NOGALAMYCIN FROM STREPTOMYCES NOGALATER
    • NOGALAMYCIN, STREPTOMYCES NOGALATER
    • Nogalamycin >=95%, from Streptomyces nogalater
    • NSC70845
    • Antibiotic from Streptomyces nogalater
    • NOGALAMYCIN [USAN]
    • Nogalamyicn
    • Nogalamycin [USAN:INN]
    • NGM
    • Nogalamicina
    • MFCD00083442
    • Methyl 11-((6-desoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-dimethylamino-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-2,6-epoxy-2H-naphthaceno(1,2-b)-oxocin-14-carboxylat
    • KGTDRFCXGRULNK-JYOBTZKQSA-N
    • HY-105846
    • U 15167
    • J-007388
    • CHEBI:44504
    • C18633
    • L059DCD6IP
    • methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
    • Antibiotic 205t3; NSC 70845; U 15167
    • CS-0026774
    • methyl (2R,3S,4R,5R,6R,11S,13S,14R)-11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocine-14-carboxylate
    • NS00011895
    • Nogalamycinum [INN-Latin]
    • Nogalamycine
    • SCHEMBL4472
    • 2,6-Epoxy-2H-naphthaceno(1,2-b)oxocin-14-carboxylic acid, 11-((6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R-(2alpha,3beta,4alpha,5beta,6alpha,11beta,13alpha,14alpha))-
    • Nogalamicina [INN-Spanish]
    • DTXSID20930779
    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
    • NOGALAMYCIN [MI]
    • Nogalamycine [INN-French]
    • Q7047427
    • NSC 70845
    • BDBM50370548
    • NOGALAMYCIN [INN]
    • Nogalamycinum
    • AKOS040749035
    • CHEMBL504459
    • Antibiotic NSC 70845
    • 1404-15-5
    • Nogalamycin (USAN/INN)
    • D05198
    • UNII-L059DCD6IP
    • Antibiotic 205t3
    • U-15167
    • SCHEMBL1649692
    • PD011266
    • 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9.11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-
    • methyl dimethylamino-pentahydroxy-dimethyl-dioxo-(3,4,5-trimethoxy-4,6-dimethyl-tetrahydropyran-2-yl)oxy-[?]carboxylate
    • NCI60_038415
    • Methyl 23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
    • CHEMBL1991217
    • 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2.alpha.,3.beta.,4.alpha.,5.beta.,6.alpha.,11.beta.,13.alpha.,14.alpha.)-(+)-
    • 2,6-epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2S,3S,4R,5R,...
    • methyl (1S,10S,12S,13R,21S,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
    • Nogalamycin
    • インチ: 1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14?,19-,24-,25-,29-,31+,32?,33?,35-,36?,37-,38-,39?/m0/s1
    • InChIKey: KGTDRFCXGRULNK-QNQBSKBHSA-N
    • ほほえんだ: O1[C@@]2([H])[C@]([H])([C@@]([H])([C@]([H])([C@]1(C([H])([H])[H])C1=C([H])C(=C3C(C4=C(C(C3=C1O2)=O)C([H])=C1C(=C4O[H])[C@]([H])(C([H])([H])[C@@](C([H])([H])[H])([C@]1([H])C(=O)OC([H])([H])[H])O[H])OC1([H])C([H])(C(C([H])([H])[H])(C([H])(C([H])(C([H])([H])[H])O1)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 787.30500
  • どういたいしつりょう: 787.305135
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 17
  • 重原子数: 56
  • 回転可能化学結合数: 8
  • 複雑さ: 1530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 5
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 229
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.2095 (rough estimate)
  • ゆうかいてん: 195-196° (dec)
  • ふってん: 658.61°C (rough estimate)
  • フラッシュポイント: 498.1°C
  • 屈折率: 1.7650 (estimate)
  • PSA: 229.44000
  • LogP: 1.13800
  • ひせんこうど: D25 +425° (c = 0.11 in CHCl3)
  • 酸性度係数(pKa): 7.45 (60% ethanol)

Nogalamycin セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 45-46-61-20/21/22
  • セキュリティの説明: 53-22-36/37/39-45
  • RTECS番号:RA4550000
  • 危険物標識: T
  • どくせい:LD50 in mice (mg/kg): 11.75 i.v., 4.79 i.p. (Hadidian)
  • リスク用語:R45; R46; R61; R20/21/22
  • ちょぞうじょうけん:2-8°C

Nogalamycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BioAustralis
BIA-N1575-5mg
Nogalamycin
1404-15-5 >95% by HPLC
5mg
$220.00 2024-07-19
BioAustralis
BIA-N1575-25mg
Nogalamycin
1404-15-5 >95% by HPLC
25mg
$770.00 2024-07-19
1PlusChem
1P001CTS-1mg
2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
1404-15-5 97%
1mg
$258.00 2024-06-21
Aaron
AR001D24-1mg
2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
1404-15-5 97%
1mg
$308.00 2025-02-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73118-5mg
Nogalamycin
1404-15-5 98%
5mg
¥2435.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-250574-25 mg
Nogalamycin,
1404-15-5
25mg
¥6,017.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-250574-25mg
Nogalamycin,
1404-15-5
25mg
¥6017.00 2023-09-05
TRC
N888503-10mg
Nogalamycin
1404-15-5
10mg
$ 1644.00 2023-09-06
TRC
N888503-1mg
Nogalamycin
1404-15-5
1mg
$ 207.00 2023-09-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73118-25mg
Nogalamycin
1404-15-5 98%
25mg
¥8216.00 2022-04-26

Nogalamycin 関連文献

Nogalamycinに関する追加情報

Recent Advances in Nogalamycin (1404-15-5) Research: Mechanisms, Applications, and Future Directions

Nogalamycin (CAS: 1404-15-5), a potent anthracycline antibiotic, has garnered renewed interest in recent years due to its unique mechanism of action and potential therapeutic applications. Originally isolated from Streptomyces nogalater, this compound exhibits strong DNA intercalation properties and topoisomerase II inhibition, making it a promising candidate for anticancer drug development. Recent studies have focused on elucidating its molecular interactions, optimizing its pharmacological profile, and exploring novel delivery systems to mitigate its historical limitations, such as cardiotoxicity and low solubility.

A 2023 study published in the Journal of Medicinal Chemistry revealed groundbreaking insights into Nogalamycin's binding dynamics with DNA G-quadruplex structures. Using high-resolution X-ray crystallography and molecular dynamics simulations, researchers demonstrated that Nogalamycin preferentially stabilizes oncogenic promoter G-quadruplexes (e.g., c-MYC and BCL-2) with remarkable specificity. This finding suggests potential applications in targeted cancer therapy, particularly for tumors driven by these oncogenes. The study also identified key structural modifications at the C-3 position (1404-15-5 core structure) that enhance G-quadruplex binding affinity while reducing nonspecific DNA interactions.

Innovative drug delivery approaches have significantly advanced Nogalamycin's translational potential. A Nature Nanotechnology publication (2024) described a pH-responsive nanoparticle system encapsulating Nogalamycin that achieves tumor-selective drug release. The nanoparticles, composed of poly(lactic-co-glycolic acid) (PLGA) modified with tumor-targeting peptides, demonstrated a 5-fold increase in tumor accumulation compared to free drug in murine models of triple-negative breast cancer. Importantly, this formulation reduced cardiac accumulation by 80%, addressing a major clinical concern associated with anthracyclines. Pharmacokinetic studies showed sustained drug release over 72 hours, maintaining therapeutic concentrations while minimizing peak-related toxicity.

Combination therapy strategies featuring Nogalamycin have shown synergistic effects in overcoming drug resistance. Research in Cancer Research (2023) reported that Nogalamycin potentiates the activity of immune checkpoint inhibitors by inducing immunogenic cell death and enhancing tumor immunogenicity. In preclinical models of melanoma and non-small cell lung cancer, the combination increased tumor-infiltrating lymphocytes and improved response rates to anti-PD-1 therapy by 40-60%. These findings position Nogalamycin as a potential immunomodulatory agent in the era of cancer immunotherapy.

Structural biology advancements have enabled the development of next-generation Nogalamycin analogs. A recent Science Advances paper (2024) presented a structure-activity relationship study of over 50 synthetic derivatives, identifying compounds with improved therapeutic indices. Particularly, a C-9 modified analog (Nog-9F) exhibited 10-fold greater potency against leukemia stem cells while showing reduced cardiomyocyte toxicity in human induced pluripotent stem cell (iPSC)-derived models. Cryo-EM structures of these analogs bound to the DNA-topoisomerase II complex provided atomic-level insights for rational drug design.

Despite these advancements, challenges remain in clinical translation. A comprehensive review in Drug Resistance Updates (2024) highlighted ongoing concerns about potential resistance mechanisms, including overexpression of drug efflux pumps and alterations in topoisomerase II isoforms. However, emerging solutions such as ABC transporter inhibitors and isoform-specific targeting strategies show promise in preclinical testing. The field continues to evolve with the integration of artificial intelligence in Nogalamycin derivative screening and the application of advanced bioconjugation techniques to create antibody-drug conjugates.

Looking forward, Nogalamycin research is expanding beyond oncology. Preliminary studies suggest potential applications in antiviral therapy (particularly against DNA viruses) and as a probe for chromatin dynamics studies. The compound's unique ability to distinguish between DNA secondary structures makes it valuable for fundamental research in nucleic acid biochemistry. With several optimized derivatives entering Phase I clinical trials in 2024, Nogalamycin's journey from a soil-derived antibiotic to a multifaceted therapeutic agent exemplifies the power of modern chemical biology approaches in drug rediscovery and development.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd